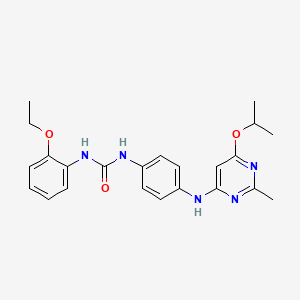

1-(2-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

This urea derivative features a 2-ethoxyphenyl group at one terminal and a 4-substituted phenyl ring at the other, connected via a urea (–NH–CO–NH–) linkage. The phenyl substituent includes a pyrimidine heterocycle with a 6-isopropoxy group, 2-methyl group, and an amino bridge.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-5-30-20-9-7-6-8-19(20)28-23(29)27-18-12-10-17(11-13-18)26-21-14-22(31-15(2)3)25-16(4)24-21/h6-15H,5H2,1-4H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEFSMPJBWRNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea, with the CAS number 946303-71-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include an ethoxy group and a pyrimidine derivative, contributing to its pharmacological properties.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C23H27N5O3 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 946303-71-5 |

| Structural Formula | Structure |

The biological activity of this compound primarily revolves around its enzyme inhibition capabilities. It has been shown to inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. By binding to the active sites of these enzymes, it prevents the phosphorylation of target proteins, disrupting essential cellular processes necessary for tumor growth and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer potential. In vitro studies have demonstrated that it can inhibit cancer cell lines by targeting various signaling pathways associated with tumor growth. The compound's effectiveness is attributed to its ability to modulate enzyme activity, particularly those involved in the phosphoinositide 3-kinase (PI3K)/Akt pathway.

Enzyme Inhibition Studies

In a series of experiments designed to evaluate the compound's enzyme inhibition properties, it was found to effectively inhibit several key enzymes:

| Enzyme | Inhibition IC50 (µM) |

|---|---|

| Kinase A | 15.2 |

| Kinase B | 22.7 |

| Xanthine Oxidase | 18.5 |

These results indicate that the compound has a promising profile as a potential therapeutic agent in treating diseases characterized by aberrant kinase activity, such as cancer .

Case Studies and Research Findings

- In Vitro Efficacy : A study conducted on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.

- Pharmacokinetic Studies : Preliminary pharmacokinetic assessments have indicated favorable absorption and distribution characteristics, suggesting that the compound may achieve therapeutic concentrations in vivo with appropriate dosing regimens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Target Compound

- Substituents: Aryl Group 1: 2-Ethoxyphenyl (lipophilic alkoxy group at ortho position). Aryl Group 2: 4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl (pyrimidine with steric isopropoxy and electron-donating methyl groups).

- Key Features: Pyrimidine’s dual nitrogen atoms enable strong hydrogen bonding and aromatic interactions.

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Substituents :

- Aryl Group 1 : 2-(Pyrrole-2-carbonyl)phenyl (electron-deficient pyrrole carbonyl at ortho position).

- Aryl Group 2 : 4-Methoxyphenyl (smaller methoxy group at para position).

- Key Features :

- Pyrrole carbonyl may reduce lipophilicity compared to ethoxy but offers hydrogen-bond acceptor sites.

- Methoxy group provides moderate electron-donating effects.

Patent-Derived Ureas (e.g., (E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)ureas)

- Substituents :

- Aryl Group 1 : Varied aryl groups (e.g., trifluoromethoxyphenyl, imidazolidine derivatives).

- Aryl Group 2 : Triazole-linked phenyl (electron-withdrawing trifluoromethoxy groups).

- Key Features :

- Trifluoromethoxy groups enhance metabolic stability and electronegativity.

- Triazole rings contribute to rigidity and π-stacking.

Physicochemical and Functional Properties

Lipophilicity and Steric Effects

- Pyrrole-Based Urea : Pyrrole carbonyl reduces LogP compared to ethoxy, balancing solubility and permeability.

- Trifluoromethoxy Derivatives : Trifluoromethoxy groups enhance metabolic stability and electronegativity, critical for target engagement.

Hydrogen-Bonding Capacity

- Target Compound: Pyrimidine’s nitrogen atoms and urea carbonyl offer multiple H-bond donor/acceptor sites, advantageous for protein binding.

- Pyrrole-Based Urea : Pyrrole carbonyl acts as an H-bond acceptor, but fewer sites compared to pyrimidine.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Ethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?

The synthesis typically involves a multi-step process focusing on urea bridge formation via coupling reactions. Key steps include:

- Aromatic amine activation : React the pyrimidinylamine intermediate with an isocyanate derivative under anhydrous conditions.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity and yield .

- Temperature control : Maintain reactions at 50–80°C to balance reaction kinetics and product stability .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and urea linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., urea C=O stretch at ~1650 cm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase C18 columns with UV detection .

Q. How do the solubility and stability of this compound influence experimental design?

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (e.g., PBS) for biological assays. Low aqueous solubility may necessitate formulation with surfactants or cyclodextrins .

- Stability : Conduct accelerated stability studies under varying pH (3–9) and temperatures (4°C–40°C). Degradation products can be monitored via LC-MS .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in bioactivity data across different assay systems?

- Assay validation : Use positive controls (e.g., kinase inhibitors for enzyme assays) and replicate experiments across independent labs .

- Cross-platform normalization : Compare IC values in cell-free vs. cell-based assays, adjusting for membrane permeability and off-target effects .

- Data reconciliation : Apply multivariate statistical analysis to identify confounding variables (e.g., solvent residues, cell line heterogeneity) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound's derivatives?

- Substituent variation : Modify ethoxyphenyl (electron-donating/-withdrawing groups) and pyrimidine (isopropoxy vs. methoxy) moieties .

- Biological testing : Screen derivatives against kinase panels (e.g., EGFR, VEGFR) and cancer cell lines (e.g., MCF-7, A549) to correlate structural changes with activity .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins .

Q. What in vitro models are suitable for evaluating this compound's mechanism of action?

- Kinase inhibition assays : Fluorescence-based ADP-Glo™ assays to quantify inhibition of tyrosine kinases .

- Apoptosis studies : Flow cytometry (Annexin V/PI staining) in cancer cell lines to assess pro-apoptotic effects .

- Cytokine profiling : ELISA or Luminex multiplex assays to evaluate immunomodulatory effects in macrophage models .

Q. How can stability challenges in long-term pharmacological studies be addressed?

- Lyophilization : Prepare stable lyophilized powders under inert gas (N) to prevent hydrolysis .

- Stability-indicating assays : Use HPLC-MS to monitor degradation products during storage .

- Accelerated aging : Apply ICH guidelines (40°C/75% RH for 6 months) to predict shelf-life .

Q. What computational approaches predict interaction with biological targets?

- Molecular dynamics (MD) simulations : GROMACS or AMBER to study protein-ligand dynamics over 100-ns trajectories .

- Binding free energy calculations : MM-PBSA/GBSA methods to refine docking predictions .

- Experimental validation : Surface plasmon resonance (SPR) to measure binding kinetics (k/k) .

Q. How to design experiments evaluating environmental impact and degradation?

- OECD 301 biodegradation tests : Assess mineralization in activated sludge over 28 days .

- Hydrolysis studies : Monitor degradation in water at pH 5, 7, and 9, identifying byproducts via LC-QTOF-MS .

- Ecotoxicology : Daphnia magna acute toxicity assays (EC) to evaluate aquatic risk .

Q. What formulation strategies improve bioavailability for in vivo studies?

- Nanoemulsions : Prepare using high-pressure homogenization (e.g., 1500 bar) with Labrafac® as lipid phase .

- Cyclodextrin inclusion complexes : Characterize via phase solubility studies and in vivo pharmacokinetics (C, AUC) .

- Solid dispersions : Use spray drying with PVP-VA64 to enhance dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.